N-cyclooctyl-2-methyl-3-furamide
Description
N-cyclooctyl-2-methyl-3-furamide is a synthetic furamide derivative characterized by a furan ring substituted with a methyl group at the 2-position and a cyclooctylamide moiety at the 3-position. Furamides are widely studied for pesticidal and pharmaceutical applications, with substituents on the furan ring and amide nitrogen critically determining solubility, stability, and biological interactions.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-cyclooctyl-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H21NO2/c1-11-13(9-10-17-11)14(16)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,16) |
InChI Key |
RZBVILMBKQJOKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2CCCCCCC2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-cyclooctyl-2-methyl-3-furamide and related compounds:
*Hypothesized based on structural parallels to cyprofuram and flutolanil.
Key Comparisons
- In contrast, the methyl group in this compound may reduce steric hindrance, favoring membrane permeability. The cyclooctyl group in the target compound introduces significant lipophilicity compared to the trifluoromethylphenyl group in ’s compound, which balances hydrophobicity with electron-withdrawing effects .
Applications :
Synthetic Challenges :
Research Findings and Limitations
- Gaps in Data : Direct biological or physicochemical data for this compound are absent in the provided evidence. Conclusions are inferred from structural analogs, necessitating experimental validation.
- Contradictions : The trifluoromethyl group in flutolanil () enhances fungicidal activity, but its absence in this compound may shift target specificity toward insects or bacteria.
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